molecular formula C17H17Cl2N3O2 B6043929 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine

1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine

Cat. No. B6043929
M. Wt: 366.2 g/mol
InChI Key: QBFXEBMZEJPZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine, also known as CNB-001, is a novel compound that has gained significant attention in the field of neuroscience research. CNB-001 belongs to the class of piperazine derivatives and has shown promising results in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the brain. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine can modulate the activity of various neurotransmitters, including acetylcholine, dopamine, and serotonin. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine can also reduce the production of reactive oxygen species and inhibit the activation of inflammatory pathways in the brain.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine can reduce oxidative stress and inflammation in the brain, which can protect neurons from damage. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine can also improve mitochondrial function and increase the production of ATP, which can improve energy metabolism in the brain. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine can also increase the expression of neurotrophic factors, which can promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine is its high purity and yield, which makes it suitable for large-scale production. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine is also highly stable and can be stored for an extended period without degradation. However, one of the limitations of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine. One area of focus is the optimization of the synthesis method to improve the yield and purity of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine. Another area of focus is the investigation of the pharmacokinetics and pharmacodynamics of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine in animal models and humans. Additionally, further research is needed to determine the optimal dosage and administration route of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine for different neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine in humans.
Conclusion
In conclusion, 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine is a novel compound that has shown promising results in the treatment of various neurological disorders. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine has neuroprotective effects and can reduce inflammation and oxidative stress in the brain. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine can also improve cognitive function and memory retention in animal models. While there are some limitations to the use of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine, there are several future directions for research that can help to optimize its use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine involves the reaction of 4-chlorophenylpiperazine with 2-chloro-5-nitrobenzyl chloride in the presence of a base. The reaction yields 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine in high purity and yield. The synthesis method has been optimized to make it suitable for large-scale production.

Scientific Research Applications

1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine has shown potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine has been shown to have neuroprotective effects and can reduce inflammation and oxidative stress in the brain. 1-(2-chloro-5-nitrobenzyl)-4-(4-chlorophenyl)piperazine can also improve cognitive function and memory retention in animal models.

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-14-1-3-15(4-2-14)21-9-7-20(8-10-21)12-13-11-16(22(23)24)5-6-17(13)19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFXEBMZEJPZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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